
2-(1-Aminoethyl)benzene-1,4-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Aminoethyl)benzene-1,4-diol;hydrochloride” is chemically known as Dopamine hydrochloride . It is one of the crucial catecholamine neurotransmitters widely distributed in the central nervous system for message transfer . As a chemical messenger, dopamine affects brain processes that control movement, emotional response, and ability to experience pleasure and pain . It plays a pivotal role in the function of the cardiovascular, hormonal, renal, and central nervous systems .
Synthesis Analysis
Dopamine is a catecholamine, meaning it has a catechol nucleus and is a precursor to norepinephrine (noradrenaline) and then epinephrine (adrenaline) in the biosynthetic pathways for these neurotransmitters . Dopamine is a derivative of the amino acid tyrosine. Tyrosine is modified by tyrosine hydroxylase to form DOPA. This is a very important step in the formation of Dopamine and is called the rate-limiting step . DOPA decarboxylase then removes carbon dioxide from DOPA to form dopamine .Molecular Structure Analysis
The molecular structure of “2-(1-Aminoethyl)benzene-1,4-diol;hydrochloride” can be represented by the InChI code:1S/C8H11NO2.ClH/c1-5(9)7-4-6(10)2-3-8(7)11;/h2-5,10-11H,9H2,1H3;1H . Chemical Reactions Analysis
Dopamine serves as a precursor to norepinephrine and epinephrine . Once the catecholamines like Dopamine, Norepinephrine, and Epinephrine are formed, they are packaged in granulated vesicles to be transmitted across the synapse in response to a stimuli .Physical And Chemical Properties Analysis
The physical form of “2-(1-Aminoethyl)benzene-1,4-diol;hydrochloride” is a powder . Its molecular weight is 189.64 . The IUPAC name is 2-(1-aminoethyl)benzene-1,4-diol hydrochloride .Applications De Recherche Scientifique
Antioxidant Behavior
- Hydroquinones, including benzene-1,4-diols, act as chain-breaking antioxidants. Their reactions with peroxyl radicals form 1,4-semiquinone radicals, which exhibit variable antioxidant behavior due to their reaction with molecular oxygen. This behavior depends on ring-substitution and reaction conditions (Valgimigli et al., 2008).
Synthesis and Structural Studies
- Novel macrocyclic complexes involving benzene derivatives have been synthesized, showing the flexibility of these compounds in forming complex structures (Ma et al., 2003).
- The structures of various compounds, including derivatives of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, have been studied, highlighting the structural diversity and complexity that can be achieved (Hranjec et al., 2012).
Adsorption Studies
- Studies on the adsorption of hydroxyl- and amino-substituted aromatics to carbon nanotubes have been conducted. These studies are crucial for understanding environmental interactions and contaminant removal applications (Chen et al., 2008).
Photocatalytic Degradation
- Research on the photocatalytic degradation of pollutants like diclofenac in surface waters has been conducted. Such studies are vital for environmental monitoring and pollution control (Buser et al., 1998).
Antibacterial and Antifungal Applications
- New derivatives of benzene-1,2-diols have been synthesized and tested for their antibacterial and antifungal activity, demonstrating the potential pharmaceutical applications of these compounds (Narayana et al., 2006).
Mécanisme D'action
Target of Action
The primary target of 2-(1-Aminoethyl)benzene-1,4-diol hydrochloride is the dopamine receptors in the brain . These receptors mediate the action of 2-(1-Aminoethyl)benzene-1,4-diol hydrochloride, which is a major transmitter in the extrapyramidal system of the brain and plays a crucial role in regulating movement .
Mode of Action
2-(1-Aminoethyl)benzene-1,4-diol hydrochloride interacts with its targets, the dopamine receptors, by binding to them and initiating a series of biochemical reactions . This interaction results in changes in the neuronal activity, leading to the regulation of movement and other functions controlled by the dopamine system .
Biochemical Pathways
The action of 2-(1-Aminoethyl)benzene-1,4-diol hydrochloride affects several biochemical pathways. It is synthesized from its precursor chemical, L-DOPA, in the brain and kidneys . Once synthesized, it is released by neurons to send signals to other nerve cells . The reuptake or uptake of 2-(1-Aminoethyl)benzene-1,4-diol hydrochloride by the dopamine transporter into the pre-synaptic membrane is a key part of its biochemical pathway .
Pharmacokinetics
The ADME properties of 2-(1-Aminoethyl)benzene-1,4-diol hydrochloride impact its bioavailability. It is soluble in acidic aqueous solutions , which facilitates its absorption in the body. The compound’s metabolism involves enzymatic breakdown by catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO) .
Result of Action
The molecular and cellular effects of the action of 2-(1-Aminoethyl)benzene-1,4-diol hydrochloride include the regulation of movement and the control of the release of various hormones . It also plays a major role in the motivational component of reward-motivated behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1-Aminoethyl)benzene-1,4-diol hydrochloride. For instance, the compound’s storage temperature should be at room temperature . Additionally, it should be kept away from light and moisture to maintain its stability .
Safety and Hazards
The safety information for “2-(1-Aminoethyl)benzene-1,4-diol;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Orientations Futures
The future directions of “2-(1-Aminoethyl)benzene-1,4-diol;hydrochloride” research could involve its determination in various samples. For instance, a spectrophotometric method has been developed to determine dopamine hydrochloride in pharmaceutical, banana, urine, and serum samples with satisfactory results .
Propriétés
IUPAC Name |
2-(1-aminoethyl)benzene-1,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-5(9)7-4-6(10)2-3-8(7)11;/h2-5,10-11H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQCQWPHLPRDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)
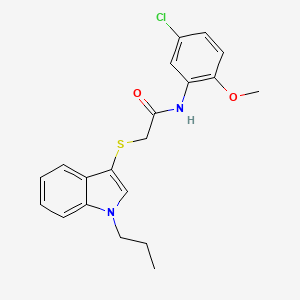
![2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2681219.png)
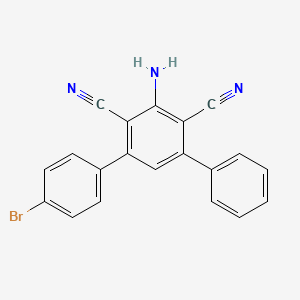
![N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2681222.png)
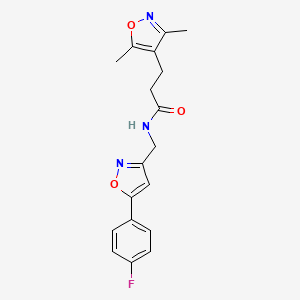
![4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2681229.png)
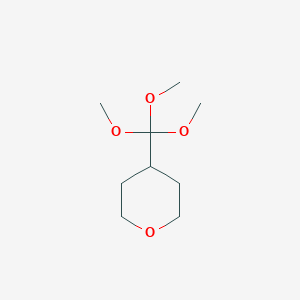

![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)

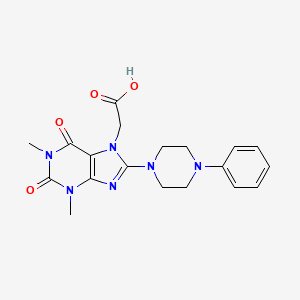

![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2681239.png)